Ethanediamide, tetraethyl-

Description

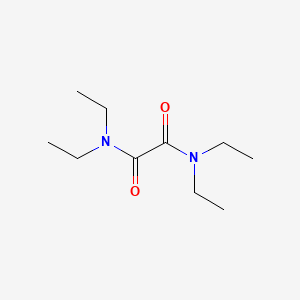

Ethanediamide, tetraethyl- (IUPAC name: N,N,N',N'-Tetraethyloxamide) is a diamide derivative of oxamide (ethanediamide), where all four hydrogen atoms on the nitrogen centers are replaced by ethyl groups. Its structure is represented as (C₂H₅)₂NC(O)C(O)N(C₂H₅)₂. This substitution imparts distinct physicochemical properties, such as reduced crystallinity and increased lipophilicity compared to unsubstituted oxamide. While direct data on its synthesis is sparse in the provided evidence, analogous compounds like tetraethyl-succinimide (a cyclic imide) are synthesized via alkylation reactions, suggesting similar pathways for ethanediamide derivatives .

Properties

CAS No. |

14288-05-2 |

|---|---|

Molecular Formula |

C10H20N2O2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

N,N,N',N'-tetraethyloxamide |

InChI |

InChI=1S/C10H20N2O2/c1-5-11(6-2)9(13)10(14)12(7-3)8-4/h5-8H2,1-4H3 |

InChI Key |

CGYBEFMHOFJBIX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanediamide, tetraethyl- can be synthesized through the reaction of carbon monoxide with diethylamine. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of ethanediamide, tetraethyl- involves the use of large-scale reactors where carbon monoxide and diethylamine are reacted in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and crystallization processes to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Ethanediamide, tetraethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxamides.

Reduction: It can be reduced to form ethylenediamine derivatives.

Substitution: The ethyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oxamides.

Reduction: Formation of ethylenediamine derivatives.

Substitution: Formation of substituted ethanediamide derivatives.

Scientific Research Applications

Ethanediamide, tetraethyl- has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of ethanediamide, tetraethyl- involves its interaction with molecular targets such as enzymes and receptors. The ethyl groups attached to the nitrogen atoms enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Substituted Ethanediamides

Oxamide (Unsubstituted Ethanediamide) :

- Structure : H₂NC(O)C(O)NH₂.

- Properties : High melting point (419°C) due to hydrogen bonding.

- Applications : Used as a slow-release fertilizer and flame retardant.

- Comparison : Tetraethyl substitution disrupts hydrogen bonding, lowering the melting point (e.g., γ-(carboxymethyl)-tetraethyl compound at 87°C) and enhancing solubility in organic solvents .

N,N'-Dialkyl Ethanediamides :

- Example : Tetrapropyl-ethanediamide.

- Properties : Increased alkyl chain length further reduces melting points and boosts lipophilicity.

- Reactivity : Alkyl groups hinder nucleophilic attack at the carbonyl, reducing reactivity compared to oxamide.

Cyclic Imides: Tetraethyl-Succinimide

- Structure : A cyclic imide with ethyl substituents.

- Properties : Melting point of 87°C for its γ-carboxymethyl derivative.

- Biological Activity: Exhibits hypnotic effects, contrasting with the caffeine-like action of carboxymethyl derivatives .

- Comparison : Cyclic structure imparts rigidity and distinct pharmacological profiles compared to linear ethanediamides.

Thioamide Analogs

- Thioamides (e.g., Thiobenzimidazolones) :

- Structure : Sulfur replaces oxygen in the carbonyl group.

- Synthesis : Utilizes ynamide-mediated methods or thiobenzimidazolone derivatives .

- Applications : Critical in thiopeptide synthesis for pharmaceuticals.

- Comparison : Thioamides exhibit higher nucleophilicity and altered metabolic stability compared to ethanediamides .

Polyamine Derivatives (e.g., Tetraethylenepentamine, TEPA)

- Structure : Linear polyamine (C₈H₂₃N₅).

- Properties : High water solubility and chelating ability.

- Applications : Corrosion inhibitors, asphalt additives, and chelating agents .

- Comparison : Unlike ethanediamides, polyamines lack carbonyl groups, favoring ionic interactions over hydrogen bonding.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Melting Point (°C) | Solubility | Key Applications |

|---|---|---|---|

| Oxamide | 419 | Low (water) | Fertilizers, polymers |

| Ethanediamide, tetraethyl- | ~87* | High (organic) | Organic synthesis |

| Tetraethyl-succinimide | 87 | Moderate (organic) | Pharmaceuticals |

| TEPA | Liquid at RT | High (water) | Corrosion inhibition |

*Inferred from γ-carboxymethyl derivative in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.